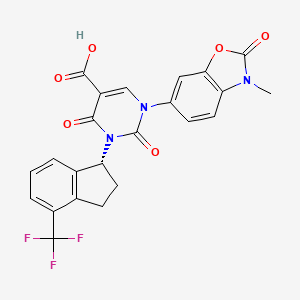

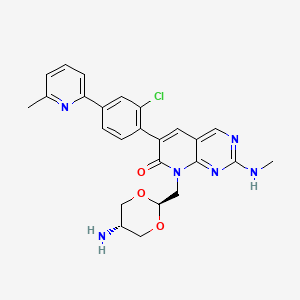

![molecular formula C21H19ClN4O2 B607647 2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 1218942-37-0](/img/structure/B607647.png)

2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Vue d'ensemble

Description

Setanaxib, également connu sous son code de développement GKT-831, est un inhibiteur double expérimental biodisponible par voie orale des isoformes de la NADPH oxydase NOX4 et NOX1. Il appartient à la série chimique des pyrazolopyridinediones et est le seul inhibiteur spécifique de la NADPH oxydase à avoir été testé en clinique . Setanaxib a démontré une activité biologique dans divers modèles pharmacologiques animaux in vitro et in vivo, notamment le carcinome épidermoïde de la tête et du cou, la néphropathie diabétique, la rétinopathie, l'athérosclérose, la fibrose hépatique, l'ostéoporose, l'hypertension pulmonaire et la fibrose pulmonaire idiopathique .

Applications De Recherche Scientifique

Setanaxib has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, Setanaxib is used as a tool compound to study the role of NADPH oxidases in oxidative stress and related diseases . In biology, Setanaxib is used to investigate the molecular mechanisms underlying various pathological conditions, such as fibrosis, cancer, and cardiovascular diseases .

In medicine, Setanaxib has shown promising results in preclinical and clinical studies for the treatment of various diseases, including primary biliary cholangitis, diabetic nephropathy, and idiopathic pulmonary fibrosis . In industry, Setanaxib is being developed as a potential therapeutic agent for the treatment of fibrotic rare diseases and solid tumors .

Mécanisme D'action

Target of Action

Setanaxib (GKT137831) is a selective inhibitor of the NOX1 and NOX4 isoforms of the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase family of enzymes . These enzymes play a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes and pathological conditions.

Mode of Action

Setanaxib acts by directly inhibiting NOX1 and NOX4, thereby suppressing the production of ROS . This inhibition can delay or prevent the progression of many disorders associated with oxidative stress .

Biochemical Pathways

The primary biochemical pathway affected by Setanaxib is the NOX1/NOX4/ROS/MAPK pathway . By inhibiting NOX1 and NOX4, Setanaxib reduces ROS production, which in turn affects the MAPK pathway . The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It has been evaluated in clinical trials for its efficacy and safety in adults with type 1 diabetes and persistently elevated urinary albumin excretion .

Result of Action

Setanaxib’s inhibition of ROS production has several effects at the molecular and cellular levels. It improves cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) . It also decreases ROS production and the cardiomyocyte apoptosis rate . Apoptotic indices, such as cleaved PARP (c-PARP), cleaved caspase 3 (CC3), and BAX expression levels, are decreased, and the antiapoptotic index of Bcl-2 expression is increased .

Action Environment

The action of Setanaxib can be influenced by various environmental factors. For instance, in a high-glucose environment, such as in diabetes, Setanaxib has been shown to have potential therapeutic effects . .

Analyse Biochimique

Biochemical Properties

GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .

Cellular Effects

GKT137831 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, GKT137831 could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .

Molecular Mechanism

The molecular mechanism of action of GKT137831 involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, GKT137831 can reduce ROS production, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), GKT137831 treatment was performed at the same time . The results showed that GKT137831 improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .

Dosage Effects in Animal Models

In animal models, GKT137831 has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that GKT137831 was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .

Metabolic Pathways

GKT137831 is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .

Subcellular Localization

Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour Setanaxib impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques à partir de matières premières facilement disponiblesLe produit final est obtenu par des procédés de purification et de cristallisation .

Les méthodes de production industrielle de Setanaxib impliquent l'adaptation de la synthèse en laboratoire à une échelle plus importante. Cela inclut l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final. Le processus de production industrielle implique également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Setanaxib subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Par exemple, Setanaxib peut subir des réactions d'oxydation en présence d'agents oxydants, conduisant à la formation de dérivés oxydés. De même, des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs pour obtenir des dérivés réduits. Des réactions de substitution peuvent également être effectuées pour introduire différents groupes fonctionnels dans la molécule de Setanaxib .

Applications de la recherche scientifique

Setanaxib a un large éventail d'applications de recherche scientifique dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. En chimie, Setanaxib est utilisé comme un composé outil pour étudier le rôle des NADPH oxydases dans le stress oxydatif et les maladies associées . En biologie, Setanaxib est utilisé pour étudier les mécanismes moléculaires sous-jacents à diverses conditions pathologiques, telles que la fibrose, le cancer et les maladies cardiovasculaires .

En médecine, Setanaxib a montré des résultats prometteurs dans des études précliniques et cliniques pour le traitement de diverses maladies, notamment la cholangite biliaire primitive, la néphropathie diabétique et la fibrose pulmonaire idiopathique . Dans l'industrie, Setanaxib est en cours de développement comme agent thérapeutique potentiel pour le traitement des maladies fibrotiques rares et des tumeurs solides .

Mécanisme d'action

Le mécanisme d'action de Setanaxib implique l'inhibition des isoformes de la NADPH oxydase NOX4 et NOX1. Les NADPH oxydases sont des enzymes qui produisent des espèces réactives de l'oxygène (ROS), qui jouent un rôle crucial dans divers processus cellulaires, notamment la signalisation cellulaire, la prolifération et la différenciation . En inhibant NOX4 et NOX1, Setanaxib réduit la production de ROS, empêchant ainsi le stress oxydatif et ses effets pathologiques associés .

Setanaxib exerce ses effets par le biais de voies anti-fibrotiques et anti-inflammatoires. Il régule à la baisse plusieurs voies fibrogènes et inflammatoires, empêchant la progression de la fibrose et de l'inflammation dans divers tissus . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de Setanaxib comprennent l'inhibition de NOX4 et NOX1, ainsi que la modulation des voies de signalisation en aval impliquées dans la fibrose et l'inflammation .

Comparaison Avec Des Composés Similaires

Setanaxib est unique parmi les inhibiteurs de la NADPH oxydase en raison de sa double inhibition de NOX4 et NOX1. D'autres composés similaires comprennent GKT137831, qui est également un inhibiteur double de NOX4 et NOX1, et VAS2870, qui est un inhibiteur pan-NADPH oxydase . Comparé à ces composés, Setanaxib a montré des profils d'efficacité et de sécurité supérieurs dans des études précliniques et cliniques .

D'autres composés similaires comprennent l'apocynine, qui est un inhibiteur non spécifique de la NADPH oxydase, et le diphényléniodonium, qui est un inhibiteur non sélectif des flavoprotéines, notamment les NADPH oxydases . ces composés présentent des limites en termes de spécificité et d'effets hors cible, ce qui fait de Setanaxib un agent thérapeutique plus prometteur pour le traitement des maladies liées au stress oxydatif .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYQPQARIQKJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 | |

| Record name | Setanaxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Setanaxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153432 | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218942-37-0 | |

| Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GKT-137831 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setanaxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setanaxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETANAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)